Salviolone

Overview

Description

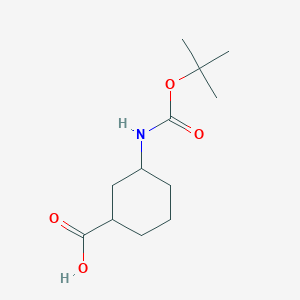

Salviolone is a bisnorditerpene featuring a benzotropolone chromophore, isolated from the fresh root of Salvia miltiorrhiza, also known as Dan-Shen in traditional Chinese medicine. It has been identified alongside other nor- and bisnorditerpenes, exhibiting cytotoxic activity against Vero cells (Ginda et al., 1988).

Synthesis Analysis

The synthesis of this compound and related compounds has been achieved from starting materials like (+)-dehydroabietic acid. This synthesis involved intermediates such as 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene, demonstrating the complexity and intricate steps necessary to synthesize this compound and similar compounds from natural sources (Matsumoto et al., 1993).

Molecular Structure Analysis

This compound's structure includes a unique bisnorditerpenoid framework with a benzotropolonoid moiety. This structure was elucidated using spectroscopic methods and confirmed through total synthesis. The molecular architecture of this compound is significant for its cytotoxic activities against cultured cells, showcasing the importance of structural features in determining biological activity (Haro et al., 1991).

Chemical Reactions and Properties

This compound, through its unique chemical structure, has shown significant biological activities, including cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells, highlighting its potential as an anticancer agent (Zanrè et al., 2022).

Physical Properties Analysis

While specific details on the physical properties of this compound are not provided in the sourced documents, the characteristics such as solubility, melting point, and stability are crucial for understanding its behavior in biological systems and its potential application in drug development.

Chemical Properties Analysis

This compound's chemical properties, particularly its interaction with biological systems, have been explored through its effects on cell viability, proliferation, and apoptosis in cancer cells. Its ability to induce autophagic cell death and inhibit key signaling pathways in cervical cancer cells underscores the complex chemical-biological interactions at play, offering insights into its mechanism of action and potential therapeutic applications (Zhang et al., 2018).

Scientific Research Applications

Cytotoxic Activity : Salviolone was first identified as a cytotoxic bisnorditerpene with a benzotropolone moiety, exhibiting activity against Vero cells (Ginda et al., 1988).

Anticancer Effects in Cervical Cancer : It inhibits the growth of HeLa cervical cancer cells, inducing autophagic cell death, cell migration and invasion suppression, G2/M cell cycle arrest, and downregulation of the Nf-kB/m-TOR/PI3K/AKT pathway (Zhang et al., 2018).

Cytotoxic Activities Against Cultured Cells : Further research confirmed the cytotoxic activities of this compound against cultured cells (Haro et al., 1991).

Impairment of Melanoma Cell Cycle Progression : In melanoma cells, this compound impairs cell cycle progression, colony formation, and metalloproteinase-2 activity, potentially involving P21(Cip1/Waf1) expression and STAT3 phosphorylation (Zanrè et al., 2022).

Protection Against Diabetic Nephropathy : this compound protects against high glucose-induced proliferation, oxidative stress, inflammation, and fibrosis in human renal mesangial cells by upregulating membrane metalloendopeptidase expression (Wang et al., 2022).

Treatment of Ovarian Cancer : It is identified as an active component in the Danshen-Guizhi drug pair for treating ovarian cancer, affecting cell proliferation, apoptosis, and tumor immunity (Qin et al., 2022).

Chemical Constituents of Salvia miltiorrhiza : this compound is one of several compounds isolated from Salvia miltiorrhiza, demonstrating the plant's diverse chemical composition and potential for therapeutic use (Wang Xiao-ning, 2009).

Mechanism of Action

Target of Action

Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .

Mode of Action

This compound interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .

Biochemical Pathways

This compound affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .

Pharmacokinetics

It is known that this compound is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .

properties

IUPAC Name |

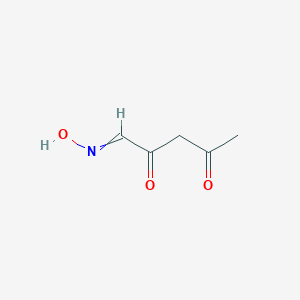

9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATRODNHXVHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)